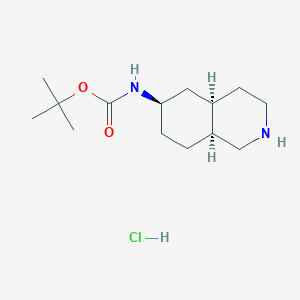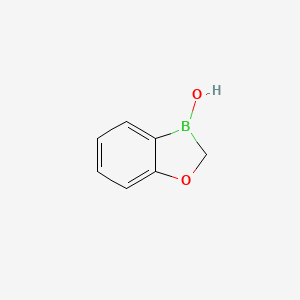
(2-Hydroxymethylphenyl)boronic acid, dehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxymethylphenyl)boronic acid, dehydrate is an organic compound with the molecular formula C7H9BO3. It is a colorless crystalline solid that is slightly soluble in water and can dissolve in organic solvents such as benzene and dimethyl sulfoxide .
Méthodes De Préparation
(2-Hydroxymethylphenyl)boronic acid, dehydrate can be synthesized through the reaction of phenylboronic acid and formaldehyde. The specific synthesis method involves the following steps :
- Phenylboronic acid is reacted with formaldehyde in an organic solvent.
- The reaction mixture is stirred at room temperature for a certain period.
- The product is obtained through crystallization or other separation methods.
Analyse Des Réactions Chimiques
(2-Hydroxymethylphenyl)boronic acid, dehydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
(2-Hydroxymethylphenyl)boronic acid, dehydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used to synthesize biologically active molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Hydroxymethylphenyl)boronic acid, dehydrate involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
(2-Hydroxymethylphenyl)boronic acid, dehydrate can be compared with other similar compounds such as:
Phenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(2-Hydroxyphenyl)boronic acid: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
(4-Hydroxymethylphenyl)boronic acid: Similar but with the hydroxymethyl group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H7BO2 |
|---|---|
Poids moléculaire |
133.94 g/mol |
Nom IUPAC |
3-hydroxy-2H-1,3-benzoxaborole |
InChI |
InChI=1S/C7H7BO2/c9-8-5-10-7-4-2-1-3-6(7)8/h1-4,9H,5H2 |
Clé InChI |
CQBZYDVEKWGLPT-UHFFFAOYSA-N |
SMILES canonique |
B1(COC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)
![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
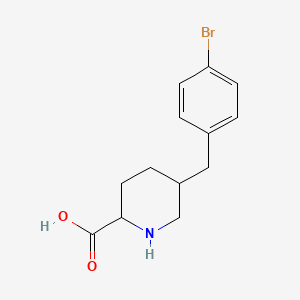
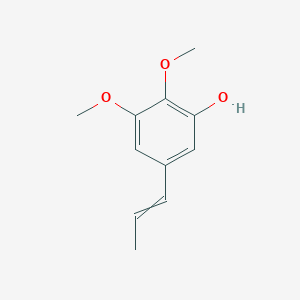
![(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate](/img/structure/B14794032.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
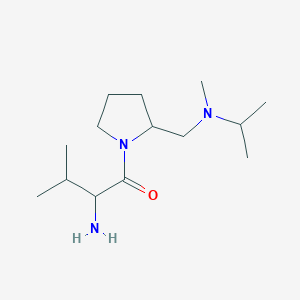
![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
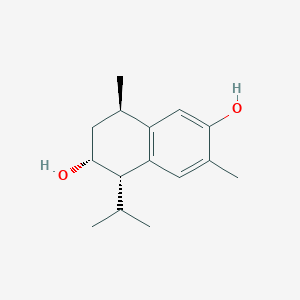
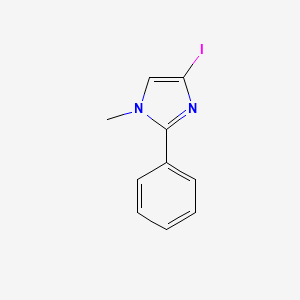
![4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14794066.png)
